molecular formula C19H14N2O3S B6429104 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide CAS No. 1705296-39-4

5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B6429104
CAS No.: 1705296-39-4
M. Wt: 350.4 g/mol
InChI Key: CRQCIXABTFNHRG-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-N-{[2-(thiophen-2-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide
  • 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-thiazole-3-carboxamide
  • 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide lies in its specific combination of furan, thiophene, and oxazole rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in scientific research and industrial applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-19(16-10-18(24-21-16)17-6-3-8-23-17)20-11-13-4-1-2-5-15(13)14-7-9-25-12-14/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCIXABTFNHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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